molecular formula C10H19O4P B8599256 Dimethyl (3-methylidene-2-oxoheptyl)phosphonate CAS No. 56381-23-8

Dimethyl (3-methylidene-2-oxoheptyl)phosphonate

Cat. No. B8599256
Key on ui cas rn: 56381-23-8
M. Wt: 234.23 g/mol
InChI Key: IAIWMJCLXBJLGJ-UHFFFAOYSA-N
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Patent
US03978229

Procedure details

A 2N solution (400 ml.) of n-butyllithium in diethyl ether was added dropwise to a solution of dimethyl methylphosphonate (110 g.) in pure anhydrous tetrahydrofuran (700 ml.) with stirring under nitrogen, while the reaction temperature was kept within the range of -50° to -60°C. After 10 minutes, a solution of ethyl 2-n-butylacrylate (prepared as described in (1) above; 60 g.) in tetrahydrofuran (150 ml.) was added dropwise to the reaction mixture at -65° to -70°C. and stirred for 4 hours at the same temperature. The reaction mixture was further stirred overnight at 0°C, acidified with acetic acid and concentrated under reduced pressure. Diethyl ether and water were added to the residue in order to remove the water soluble materials. The ethereal solution was dried over magnesium sulphate and concentrated. The residue was distilled under reduced pressure to give pure dimethyl 2-oxo-3-methylene-n-heptylphosphonate (67 g; 69%), having the following physical characteristics:-
[Compound]
Name
solution
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][P:7](=[O:12])([O:10][CH3:11])[O:8][CH3:9].[CH2:13]([C:17](=[CH2:23])[C:18](OCC)=[O:19])[CH2:14][CH2:15][CH3:16].C(O)(=O)C>C(OCC)C.O1CCCC1>[O:19]=[C:18]([C:17](=[CH2:23])[CH2:13][CH2:14][CH2:15][CH3:16])[CH2:6][P:7](=[O:12])([O:10][CH3:11])[O:8][CH3:9]

Inputs

Step One
Name
solution
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
110 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C(=O)OCC)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C(=O)OCC)=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen, while the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept within the range of -50° to -60°C
STIRRING
Type
STIRRING
Details
stirred for 4 hours at the same temperature
Duration
4 h
WAIT
Type
WAIT
Details
The reaction mixture was further stirred overnight at 0°C
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether and water were added to the residue in order
CUSTOM
Type
CUSTOM
Details
to remove the water soluble materials
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution was dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(CP(OC)(OC)=O)C(CCCC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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